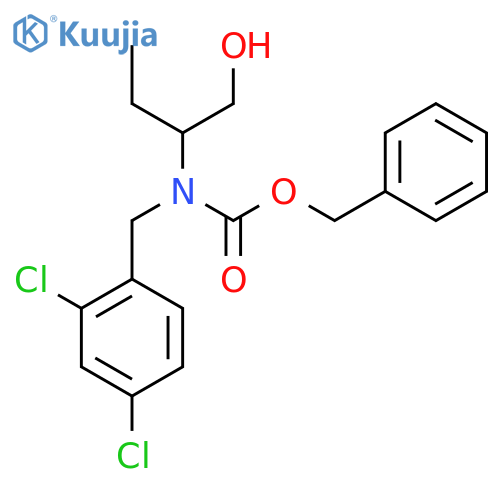

Cas no 2680695-14-9 (benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate

- 2680695-14-9

- EN300-28302002

- benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate

-

- インチ: 1S/C19H21Cl2NO3/c1-2-17(12-23)22(11-15-8-9-16(20)10-18(15)21)19(24)25-13-14-6-4-3-5-7-14/h3-10,17,23H,2,11-13H2,1H3

- InChIKey: NEAAFSMSBYSIAH-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1CN(C(=O)OCC1C=CC=CC=1)C(CO)CC)Cl

計算された属性

- せいみつぶんしりょう: 381.0898489g/mol

- どういたいしつりょう: 381.0898489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302002-10.0g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28302002-0.5g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28302002-5g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28302002-1g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28302002-1.0g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28302002-5.0g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28302002-2.5g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28302002-0.1g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28302002-10g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28302002-0.05g |

benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate |

2680695-14-9 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 |

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamateに関する追加情報

Introduction to Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate (CAS No. 2680695-14-9)

Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate, with the CAS number 2680695-14-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyl group, two chloro substituents on the phenyl ring, and a (1-hydroxybutan-2-yl) moiety, contribute to its unique chemical properties and potential applications.

The synthesis of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The use of 2,4-dichlorophenyl as a substituent enhances the electrophilicity of the aromatic ring, making it more susceptible to reaction with nucleophiles. This property is particularly useful in the development of novel pharmaceutical agents, where selective functionalization is crucial.

In recent years, there has been a growing interest in carbamate-based compounds due to their potential as bioactive molecules. Carbamates have been explored for their roles as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The specific arrangement of functional groups in Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate makes it a promising candidate for further investigation in drug discovery and development.

The pharmacological properties of this compound have been the subject of several studies aimed at elucidating its potential therapeutic applications. Initial research suggests that it may exhibit inhibitory activity against certain enzymes and receptors involved in various biological pathways. For instance, the presence of the (1-hydroxybutan-2-yl) group could influence the compound's ability to interact with biological targets, potentially leading to effects on metabolic processes or signal transduction pathways.

The structural motif of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate also makes it an interesting scaffold for structure-activity relationship (SAR) studies. By modifying specific functional groups or introducing additional substituents, researchers can explore how these changes affect the compound's biological activity. Such studies are essential for optimizing drug candidates and improving their efficacy and selectivity.

Advances in computational chemistry and molecular modeling have further enhanced the understanding of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate's interactions with biological targets. These tools allow researchers to predict how the compound might bind to enzymes or receptors at the molecular level, providing valuable insights into its mechanism of action. This information is crucial for designing more effective drugs and minimizing potential side effects.

The synthesis and characterization of this compound have also benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the compound's structure and purity, ensuring that it meets the stringent requirements for pharmaceutical applications.

In conclusion, Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate (CAS No. 2680695-14-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of its properties continues to grow, so too will its potential applications in medicine and related fields.

2680695-14-9 (benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate) 関連製品

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)

- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)